(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate is a compound with significant relevance in organic chemistry and pharmaceutical applications. It is classified as an amino acid derivative and is primarily used in the synthesis of various bioactive molecules. The compound has the following characteristics:
The compound's structure features a benzyl group, a tert-butoxycarbonyl protecting group, and a hexanedioate moiety, which are crucial for its reactivity and applications in synthetic chemistry.
The synthesis of (S)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate typically involves several key steps:
Technical details regarding reaction conditions, solvents, and catalysts are crucial for optimizing yields and purity.
The molecular structure of (S)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate can be described as follows:
Property | Value |
---|---|
Molecular Formula | C19H25NO7 |
Molecular Weight | 379.41 g/mol |
Exact Mass | 379.17900 |
Polar Surface Area | 108.00 Ų |
LogP | 2.92640 |
The structural configuration significantly affects its chemical reactivity and biological activity.
(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate participates in various chemical reactions, including:
These reactions are essential for synthesizing derivatives that may exhibit improved pharmacological properties.
The mechanism of action for (S)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate primarily involves its role as an intermediate in the synthesis of biologically active compounds. Upon deprotection, the free amine can participate in nucleophilic attacks on electrophilic centers, leading to the formation of new bonds and complex molecular architectures.
Data on specific biological targets or pathways influenced by derivatives of this compound would provide further insights into its applications.
(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate exhibits several notable physical and chemical properties:
These properties are critical for determining handling procedures and storage conditions, although specific data may not always be provided.
The primary applications of (S)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate include:
The stereoselective synthesis of (S)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate (CAS: 630128-01-7) relies on precise chiral control methodologies to preserve the (S)-configuration at the alpha-carbon. One documented approach utilizes cinchona alkaloid-mediated resolution during the introduction of the benzyl ester moiety, achieving enantiomeric excess (ee) values >91% when reaction temperatures are rigorously maintained at -15°C during base addition. Deviation to -6°C significantly reduces ee to 85%, underscoring the temperature sensitivity of asymmetric induction [2]. Alternative routes employ chiral pool starting materials such as L-glutamic acid derivatives, where the existing stereocenter guides subsequent asymmetric transformations. The 4-oxo functionality is typically installed via controlled oxidation of a diol precursor or through selective ketone formation at the C4 position prior to esterification. Post-synthetic chiral HPLC validation using immobilized chiral stationary phases confirms configuration retention, with reported purities reaching 98% for the target compound [1].
Table 2: Enantioselective Synthesis Method Comparison
Method | Chiral Controller | Critical Parameters | Max ee (%) | Yield (%) |
---|---|---|---|---|
Alkaloid Resolution | Cinchonine | Temperature (-15°C) | 91 | 70 |
Chiral Pool Synthesis | L-Glutamic Acid Derivatives | Stereocenter retention | >99 | 65 |
Catalytic Asymmetric | Pd(0)/Chiral Ligands | Substrate/ligand ratio | 88 | 60 |
The tert-butoxycarbonyl (Boc) group serves as a crucial protecting moiety for the alpha-amino functionality in this hexanedioate scaffold, enabling selective reactions at the carboxylate and ketone sites. Its orthogonal stability toward nucleophiles and bases permits sequential benzyl and methyl esterification without competitive deprotection. Boc introduction is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic dimethylaminopyridine (DMAP), proceeding at ambient temperature with >95% conversion efficiency [3]. Deprotection employs mild acid conditions (e.g., 25-50% trifluoroacetic acid in DCM), selectively removing the Boc group while preserving the sensitive 4-oxo functionality and ester linkages. This selectivity is evidenced in peptidomimetic syntheses where Boc-deprotected intermediates maintain >90% integrity of methyl and benzyl esters. Kinetic studies reveal the Boc group's stability under esterification conditions (pH 7-12, ≤0°C), preventing racemization during prolonged reactions. This protective strategy underpins the synthesis of bioactive targets, with Boc-protected intermediates yielding SARS-CoV 3CL protease inhibitors exhibiting Ki values as low as 0.33 μM [3].
While solution-phase synthesis dominates the production of (S)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate, solid-phase approaches offer potential advantages in telescoped reactions and intermediate purification. Existing literature primarily describes solution-phase routes featuring discrete isolation of intermediates like the Boc-protected gamma-lactam-thiazole (precursor to the 4-oxo moiety) [3]. These methods enable real-time reaction monitoring via ¹H NMR (e.g., tracking benzaldehyde resonances at δ 10 ppm) and facilitate crystallization-driven diastereomer resolution – a process demonstrated by recovering 80% yield of a single diastereomer after hexanes/ethyl acetate recrystallization [2]. Conversely, solid-phase methodologies remain underdeveloped for this specific molecule, though analogous peptide syntheses suggest feasibility using Wang or Sieber amide resins. Potential limitations include incompatibility of the Boc deprotection conditions (TFA) with acid-labile linkers and challenges in monitoring reaction progress on resin. Hybrid strategies may prove optimal, where solid-phase synthesis constructs the gamma-lactam segment, followed by solution-phase coupling to the Boc-amino acid fragment and selective esterification [3].
Table 1: Key Identifiers and Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 630128-01-7 |
IUPAC Name | (S)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate |
Molecular Formula | C₁₉H₂₅NO₇ |
Molecular Weight | 379.41 g/mol |
Storage Conditions | 2-8°C (sealed, dry) |
Purity Specification | ≥98% (HPLC) |
InChI Key | MMMPGIMOTPAINZ-HNNXBMFYSA-N |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: